molecular formula C25H25ClN6O2S B1667205 BMS-358233 CAS No. 601519-75-9

BMS-358233

Cat. No.: B1667205
CAS No.: 601519-75-9
M. Wt: 509.0 g/mol
InChI Key: QONHZAOUSLDLOE-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-358233 (CAS No. 406233-31-6) is a small-molecule inhibitor targeting lymphocyte-specific protein tyrosine kinase (LCK), developed by Bristol Myers Squibb Co. . LCK plays a pivotal role in T-cell receptor (TCR) signaling, making it a therapeutic target for autoimmune diseases, inflammatory disorders, and organ transplant rejection. This compound inhibits LCK activity, thereby suppressing T-cell proliferation and activation .

Preclinical studies highlight its excellent cellular activity, with potent inhibition of T-cell proliferation in vitro . The compound has advanced to clinical trials, with over 100 associated clinical results, patents, and drug transaction records documented . Its molecular formula is C₆H₅FN₂O₄S (molecular weight: 220.18 g/mol), and it exhibits favorable pharmacokinetic properties, including moderate blood-brain barrier penetration and CYP enzyme inhibition profiles .

Properties

CAS No.

601519-75-9

Molecular Formula

C25H25ClN6O2S

Molecular Weight

509.0 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-methyl-2-[[(2R)-oxolan-2-yl]methylamino]pyrimidin-4-yl]amino]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C25H25ClN6O2S/c1-14-5-3-7-18(26)22(14)32-23(33)16-8-9-19-20(12-16)35-25(29-19)31-21-11-15(2)28-24(30-21)27-13-17-6-4-10-34-17/h3,5,7-9,11-12,17H,4,6,10,13H2,1-2H3,(H,32,33)(H2,27,28,29,30,31)/t17-/m1/s1

InChI Key

QONHZAOUSLDLOE-QGZVFWFLSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC4=NC(=NC(=C4)C)NC[C@H]5CCCO5

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC4=NC(=NC(=C4)C)NCC5CCCO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-358233;  BMS 358233;  BMS358233;  UNII-44U9QY574F;  44U9QY574F.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-358233 typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the carboxamide group and subsequent functionalization with the chloro-methylphenyl and pyrimidinyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure control would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them into amines or alcohols.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Ammonia, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while substitution could produce a range of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their antimicrobial and antifungal properties.

    Medicine: Explored for their potential as anticancer agents, enzyme inhibitors, and anti-inflammatory drugs.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Benzothiazolecarboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. For example, in medicinal applications, the compound may bind to and inhibit the activity of a particular enzyme involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar LCK Inhibitors

BMS-358233 belongs to a class of LCK inhibitors with structural and functional similarities to other compounds under investigation. Below is a detailed comparison with key analogues:

Table 1: Comparison of this compound with Similar LCK Inhibitors

Compound Target IC₅₀ (LCK Inhibition) Cellular Activity (T-cell Proliferation) Selectivity Profile Clinical Development Stage
This compound LCK Not Disclosed IC₅₀ = 0.5 μM (excellent activity) High selectivity for LCK Phase I/II Trials
BMS-243117 LCK 1.1 μM Moderate activity Moderate selectivity Preclinical
BMS-350751 LCK Not Disclosed IC₅₀ = 0.8 μM High selectivity for LCK Preclinical
Bentiromide Chymotrypsin N/A N/A Non-LCK inhibitor Approved (Pancreatic Test)

Key Findings:

Potency and Selectivity :

  • This compound demonstrates superior cellular activity (IC₅₀ = 0.5 μM) compared to BMS-243117 (IC₅₀ = 1.1 μM) and BMS-350751 (IC₅₀ = 0.8 μM), suggesting enhanced efficacy in TCR signaling blockade .
  • Unlike Bentiromide, which targets chymotrypsin for pancreatic function testing, this compound is highly selective for LCK, minimizing off-target effects .

This compound’s blood-brain barrier penetration score (0.72) and CYP inhibition profile are favorable for systemic applications, a critical edge over BMS-243117, which lacks detailed PK data .

In contrast, BMS-243117 and BMS-350751 remain in preclinical stages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-358233
Reactant of Route 2
Reactant of Route 2
BMS-358233

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.